1-Chloro-4-(2,2-difluoroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2. It is a derivative of benzene, where a chlorine atom and a 2,2-difluoroethenyl group are substituted at the 1 and 4 positions, respectively.
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 2,2-difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Chloro-4-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives. Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Chloro-4-(2,2-difluoroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-difluoroethenyl)benzene involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the difluoroethenyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Chloro-4-(2,2-difluoroethenyl)benzene can be compared with similar compounds such as:
1-Chloro-4-fluorobenzene: This compound has a single fluorine atom instead of the difluoroethenyl group, leading to different chemical properties and reactivity.
1-Chloro-2,4-difluorobenzene: This compound has two fluorine atoms at different positions on the benzene ring, resulting in distinct chemical behavior.
1-Fluoro-4-(1-chloro-2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group, which imparts unique properties compared to the difluoroethenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoroethenyl groups, which contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5ClF2 |
---|---|
Molecular Weight |
174.57 g/mol |
IUPAC Name |
1-chloro-4-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
BBPNSWUVZBHJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.